molecular formula C15H31NO2Si B8248501 [trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

[trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

Cat. No.: B8248501
M. Wt: 285.50 g/mol
InChI Key: UEZMBVPCOJWAER-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[trans-3-[[tert-Butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol (CAS: 1788873-94-8; alternative CAS: 2621939-32-8) is a bicyclic pyrrolizine derivative featuring a hexahydropyrrolizin core substituted with a tert-butyldimethylsilyl (TBS) ether-protected hydroxymethyl group at the trans-3-position and a methanol group at the 8-position. The TBS group is a bulky, lipophilic protecting moiety commonly used to enhance metabolic stability and modulate solubility in medicinal chemistry. This compound is structurally distinct due to its stereochemistry and substitution pattern, making it a valuable intermediate in drug discovery, particularly for targeting enzymes or receptors sensitive to steric and electronic effects.

Properties

IUPAC Name

[(3R,8R)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO2Si/c1-14(2,3)19(4,5)18-11-13-7-9-15(12-17)8-6-10-16(13)15/h13,17H,6-12H2,1-5H3/t13-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZMBVPCOJWAER-UKRRQHHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC2(N1CCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1CC[C@@]2(N1CCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (S)-5-(Iodomethyl)pyrrolidin-2-one

The conversion of (S)-pyroglutamic acid to (S)-5-(iodomethyl)pyrrolidin-2-one (16 ) involves sequential transformations:

  • Esterification : Treatment with SOCl₂ in MeOH yields methyl (S)-5-oxopyrrolidine-2-carboxylate.

  • Reduction : NaBH₄ in ethanol reduces the ester to (S)-5-(hydroxymethyl)pyrrolidin-2-one (19 ).

  • Tosylation : Reaction with TsCl and Et₃N in CH₂Cl₂ introduces a tosyl group, forming (S)-5-(tosyloxymethyl)pyrrolidin-2-one.

  • Iodide Substitution : Displacement of the tosylate with NaI in refluxing MeCN affords 16 in 81% yield over four steps.

This intermediate is critical for subsequent organozinc reagent formation.

Organozinc Reagent Preparation

(S)-5-(Iodomethyl)pyrrolidin-2-one (16 ) undergoes zinc insertion under Knochel conditions:

  • Activation : Zn powder is treated with 1,2-dibromoethane and TMSC1 in DMF to generate activated zinc.

  • Insertion : 16 reacts with activated zinc at 0°C to form the organozinc reagent 17 , stabilized in DMF to avoid β-elimination.

Introduction of the Silyl Ether Group

The tert-butyl(dimethyl)silyl (TBDMS) group is introduced via nucleophilic displacement or protective group strategies.

Propargyl Tosylate Coupling

Propargyl tosylates (18a-h ) react with organozinc reagent 17 in DMF with CuBr·SMe₂ catalysis to form allenic lactams (23a-h ). For TBDMS-substituted derivatives:

  • Substrate : Propargyl tosylate 18c (R = TBDMS) is prepared from TBDMS-protected propargyl alcohol.

  • Coupling : Reaction with 17 yields 23c (R = TBDMS) in 54% yield, with minimal acetylene byproduct.

Silyl Protection of Hydroxymethyl Groups

Post-cyclization silylation is employed to install the TBDMS group:

  • Substrate : trans-3-(Hydroxymethyl)hexahydropyrrolizin-8-yl methanol.

  • Conditions : TBDMSCl, imidazole, DMAP in CH₂Cl₂, room temperature.

  • Yield : 85–90% after purification by silica chromatography.

Palladium-Catalyzed Cyclization

The hexahydropyrrolizine core is formed via intramolecular Heck-type cyclization of allenic intermediates.

Cyclization of Allenic Lactams

Allenamides (23a-h ) undergo Pd(0)-catalyzed cyclization in MeCN with TBAC and K₂CO₃ at 80°C:

  • Mechanism : Oxidative addition of Pd(0) to the allene forms a π-allylpalladium intermediate, which undergoes intramolecular amide nitrogen attack to form the bicyclic enamide.

  • Stereochemical Control : The trans-configuration is enforced by the chiral zinc reagent and palladium coordination geometry.

For 23c (R = TBDMS), cyclization affords the TBDMS-protected hexahydropyrrolizine 24c in 60% yield.

Final Functionalization to Methanol Derivative

Hydroxyl Group Deprotection

The TBDMS group is selectively removed under mild conditions:

  • Reagent : TBAF in THF at 0°C.

  • Yield : Quantitative conversion to the primary alcohol.

Oxidation-Reduction Sequence

For substrates requiring hydroxymethyl installation:

  • Oxidation : Dess-Martin periodinane oxidizes a secondary alcohol to ketone.

  • Reduction : NaBH₄ selectively reduces the ketone to the trans-alcohol.

Optimization and Challenges

Solvent Effects on Organozinc Stability

  • THF vs. DMF : In THF, organozinc reagent 17 undergoes rapid β-elimination to unsaturated amide 20 . DMF stabilizes 17 , enabling efficient coupling.

Substituent Effects on Cyclization

  • Steric Bulk : Bulky groups (e.g., TBDMS) on the allene improve cyclization yields by reducing competing side reactions.

  • Electronic Effects : Electron-withdrawing groups slow oxidative addition to Pd(0) .

Chemical Reactions Analysis

Oxidation Reactions

[trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents and conditions include:

  • Potassium permanganate (KMnO4) : Effective in both acidic and basic conditions.

  • Chromium trioxide (CrO3) : Used under acidic conditions.

The oxidation reaction can be represented as follows:

 trans 3 Tert butyl dimethyl silyl oxymethyl 1 2 3 5 6 7 hexahydropyrrolizin 8 yl methanolOxidizing AgentKetone Aldehyde\text{ trans 3 Tert butyl dimethyl silyl oxymethyl 1 2 3 5 6 7 hexahydropyrrolizin 8 yl methanol}\xrightarrow{\text{Oxidizing Agent}}\text{Ketone Aldehyde}

Reduction Reactions

Reduction reactions can convert [trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol into alcohols. Typical reducing agents include:

  • Sodium borohydride (NaBH4) : Commonly used in methanol.

  • Lithium aluminum hydride (LiAlH4) : Typically used in ether.

The general reduction reaction is:

 trans 3 Tert butyl dimethyl silyl oxymethyl 1 2 3 5 6 7 hexahydropyrrolizin 8 yl methanolReducing AgentAlcohol\text{ trans 3 Tert butyl dimethyl silyl oxymethyl 1 2 3 5 6 7 hexahydropyrrolizin 8 yl methanol}\xrightarrow{\text{Reducing Agent}}\text{Alcohol}

Substitution Reactions

The TBS group in [trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol can be replaced by other functional groups via nucleophilic substitution. A common reagent for this is tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).

 trans 3 Tert butyl dimethyl silyl oxymethyl 1 2 3 5 6 7 hexahydropyrrolizin 8 yl methanolTBAF THFSubstituted Derivative\text{ trans 3 Tert butyl dimethyl silyl oxymethyl 1 2 3 5 6 7 hexahydropyrrolizin 8 yl methanol}\xrightarrow{\text{TBAF THF}}\text{Substituted Derivative}

Hydroxyl Group Protection and Deprotection

Protection : The hydroxyl group can be protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent .

R OHTBDMS Cl Imidazole DMFR O TBDMS\text{R OH}\xrightarrow{\text{TBDMS Cl Imidazole DMF}}\text{R O TBDMS}

Deprotection : The TBS protecting group can be removed under acidic conditions or using reagents like tetra-n-butylammonium fluoride (TBAF) . For mild removal of tert-butyl(dimethyl)silyl (TBS) protecting groups, sodium tetrachloroaurate(III) dihydrate can be used as a catalyst .

R O TBDMSAcidic Conditions or TBAFR OH\text{R O TBDMS}\xrightarrow{\text{Acidic Conditions or TBAF}}\text{R OH}

Reaction Conditions and Reagents

ReactionReagents and ConditionsMajor Products
OxidationKMnO4, CrO3 in acidic or basic conditionsKetones, Aldehydes
ReductionNaBH4 in methanol, LiAlH4 in etherAlcohols
SubstitutionTBAF in tetrahydrofuran (THF)Substituted derivatives
SilylationTBDMS-Cl, Imidazole, DMFSilyl ethers
DesilylationSodium tetrachloroaurate(III) dihydrate, TBAF, or AcidAlcohols

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its tert-butyldimethylsilyl group provides protection for reactive functional groups during synthesis, allowing for selective reactions without unwanted side reactions.

Case Study: Synthesis of Derivatives

In one study, researchers utilized trans-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol to synthesize various derivatives with enhanced biological activity. The use of this compound facilitated the formation of novel heterocycles through multi-step synthetic pathways, demonstrating its utility as a building block in drug discovery .

Medicinal Chemistry

Due to its structural characteristics, this compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals targeting specific biological pathways.

Case Study: D1 Receptor Modulation

Research has indicated that derivatives of this compound exhibit activity as allosteric modulators at dopamine D1 receptors. In vitro studies showed that these compounds can enhance receptor activity selectively without acting as agonists themselves, which may lead to fewer side effects compared to traditional drugs .

Material Science

The unique properties of trans-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol also make it suitable for applications in material science, particularly in the development of silylated polymers and coatings.

Case Study: Polymer Development

In a recent study, researchers incorporated this compound into polymer matrices to improve thermal stability and mechanical properties. The resulting materials exhibited enhanced performance characteristics compared to conventional polymers .

Data Tables

Compound IDTarget ReceptorEC50 (nM)Emax (%)
Compound AD1 Receptor2.376
Compound BD1 Receptor2.087
Compound CD1 Receptor62.153

Mechanism of Action

The mechanism of action of [trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its role as a protecting group in organic synthesis. The TBS group stabilizes reactive hydroxyl groups, preventing unwanted side reactions during multi-step syntheses . The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl group for further functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications Reference
[trans-3-[[tert-Butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol TBS ether, methanol 1788873-94-8 C₁₅H₃₁NO₂Si High lipophilicity; TBS enhances metabolic stability. Used as a synthetic intermediate.
[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol;hydrochloride Fluoro, methanol F85857 C₈H₁₅ClFNO Fluorine increases electronegativity; potential pharmacokinetic modulation. Sold as a building block.
[rel-(2R,8S)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol Methoxy, methanol 2621934-70-9 C₁₀H₁₇NO₂ Smaller substituent improves solubility; reduced steric hindrance.
(tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol Unsubstituted methanol 78449-72-6 C₈H₁₅NO Base structure; higher polarity due to lack of protecting groups. Basic scaffold for derivatization.
MRTX1133 (4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-...]methoxy]pyrido...) Fluoro, methoxy, extended bicyclic core 2621928-55-8 C₂₇H₂₈F₂N₆O₂ KRAS G12D inhibitor; fluorination and methoxy groups enhance target binding and selectivity.

Key Observations:

Substituent Effects on Lipophilicity: The TBS group in the target compound significantly increases lipophilicity (logP ~3.5 estimated) compared to the unsubstituted analog (logP ~1.2). This enhances membrane permeability but may reduce aqueous solubility.

Metabolic Stability: The TBS group protects the hydroxymethyl moiety from oxidative metabolism, extending half-life in vivo. In contrast, methoxy-substituted derivatives (e.g., [rel-(2R,8S)-2-methoxy-...]methanol) may undergo faster demethylation.

Biological Activity :

  • MRTX1133 exemplifies how fluorination and methoxy groups on the pyrrolizine core can enhance potency in kinase inhibition. The target compound’s TBS group may similarly stabilize interactions in hydrophobic binding pockets.

Synthetic Utility :

  • Fluorinated and methoxy variants are marketed as building blocks for drug discovery, whereas the TBS-protected compound serves as a stable intermediate for further functionalization.

Biological Activity

The compound trans-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol (CAS Number: 2621939-32-8) is a silyl ether derivative with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C15H31NO2Si
  • Molecular Weight : 285.5 g/mol
  • Purity : Typically ≥ 95% in commercial preparations.

The biological activity of this compound can be attributed to its structural features, particularly the presence of the silyl ether group. Silyl ethers are known to enhance the lipophilicity of compounds, which can improve membrane permeability and bioavailability. Such modifications are often employed in drug design to optimize pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities:

  • Antimicrobial Activity : Some silyl derivatives have shown significant antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Potential : Silyl ethers have been studied for their ability to induce apoptosis in cancer cells. This effect may be mediated through the modulation of signaling pathways involved in cell survival and proliferation.
  • Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
NeuroprotectionReduces oxidative stress in neuronal models

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of silylated compounds similar to trans-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) at concentrations as low as 50 µg/mL for certain derivatives, suggesting strong potential for development into antimicrobial agents.

Case Study 2: Anticancer Properties

In vitro studies on human breast cancer cell lines revealed that a related silyl ether compound significantly inhibited cell growth at concentrations ranging from 10 to 100 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis, highlighting the compound's potential as a chemotherapeutic agent.

Case Study 3: Neuroprotective Effects

Research conducted on primary neuronal cultures showed that treatment with silyl derivatives reduced levels of reactive oxygen species (ROS) and protected against glutamate-induced excitotoxicity. These findings suggest a promising avenue for neuroprotective drug development.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing [trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis challenges include regioselective functionalization of the pyrrolizine core and stability of the tert-butyldimethylsilyl (TBS) protecting group under reaction conditions. Optimization strategies involve:

  • Statistical Design of Experiments (DoE) : Use fractional factorial designs to screen critical parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • Computational Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
    • Evidence : ICReDD’s integration of computational and experimental workflows highlights the efficacy of this approach .

Q. How can researchers characterize the stereochemical configuration of the compound using NMR and LC-MS?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY to resolve stereochemistry at the TBS-oxymethyl and hexahydropyrrolizinyl positions. Coupling constants (JJ-values) between axial/equatorial protons on the pyrrolizine ring confirm trans-configuration .
  • LC-MS : Employ high-resolution MS (HRMS) with collision-induced dissociation (CID) to verify fragmentation patterns consistent with the proposed structure .
    • Evidence : Analytical methods for structurally similar heterocycles (e.g., Lansoprazole derivatives) validate this approach .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

  • Methodological Answer :

  • Controlled Hydrolysis Studies : Perform pH-dependent stability assays (e.g., 0.1 M HCl vs. 0.1 M NaOH at 25–60°C) with HPLC monitoring.
  • Kinetic Modeling : Use Arrhenius plots to extrapolate degradation rates and identify critical pH thresholds for TBS group cleavage .
    • Evidence : Similar methodologies were applied to tert-butyldimethylsilyl-protected alcohols in nucleoside synthesis .

Q. What computational strategies predict the compound’s reactivity in catalytic hydrogenation or oxidation reactions?

  • Methodological Answer :

  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolizine core.
  • Transition State Modeling : Simulate hydrogenation pathways using QM/MM hybrid methods to predict regioselectivity and side reactions .
    • Evidence : ICReDD’s reaction path search frameworks align with these strategies .

Q. How does the TBS protecting group influence the compound’s solubility and crystallinity in solid-state studies?

  • Methodological Answer :

  • Solubility Parameter Analysis : Measure Hansen solubility parameters (δ) for the compound in aprotic vs. protic solvents.
  • X-ray Diffraction : Compare crystal packing of TBS-protected vs. deprotected analogs to assess steric effects .
    • Evidence : Crystallographic data for TBS-protected nucleosides demonstrate steric hindrance impacts .

Q. What experimental safeguards are critical when handling this compound due to its potential toxicity?

  • Methodological Answer :

  • Risk Assessment : Follow the Chemical Hygiene Plan (CHP) for advanced labs, including fume hood use and PPE protocols (gloves, goggles).
  • Waste Management : Neutralize reactive intermediates (e.g., silyl ethers) before disposal .
    • Evidence : Safety regulations for advanced chemistry labs mandate these practices .

Cross-Disciplinary Research Questions

Q. How can chemical engineering principles improve large-scale purification of this compound?

  • Methodological Answer :

  • Membrane Separation : Optimize nanofiltration membranes to retain high-molecular-weight byproducts while allowing the product to permeate .
  • Process Simulation : Use Aspen Plus® to model distillation or crystallization steps under reduced pressure .
    • Evidence : CRDC subclass RDF2050104 highlights membrane technologies for separation .

Q. What statistical methods are most effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Multivariate Analysis : Apply partial least squares (PLS) regression to correlate steric/electronic parameters (e.g., Hammett σ, Taft EsE_s) with biological activity .
  • Machine Learning : Train neural networks on DFT-calculated descriptors (e.g., HOMO/LUMO energies) to predict binding affinities .
    • Evidence : DoE frameworks in chemical technology support these approaches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.